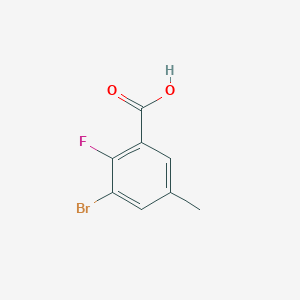

![molecular formula C9H22N2 B2838075 Diethyl[4-(methylamino)butyl]amine CAS No. 74332-29-9](/img/structure/B2838075.png)

Diethyl[4-(methylamino)butyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

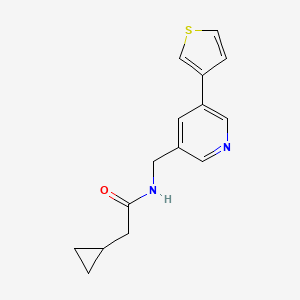

“Diethyl[4-(methylamino)butyl]amine” is a chemical compound that is a derivative of amines . It is a secondary amine, which means it has two alkyl groups attached to the nitrogen . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . This involves the formation of an imine from an amine and an appropriate aldehyde or ketone, followed by the reduction of the imine to an amine . This process avoids the problem of multiple alkylations .

Molecular Structure Analysis

The molecular structure of “this compound” is derived from its IUPAC name. The “Diethyl” part indicates two ethyl groups (CH3CH2-), the “4-(methylamino)butyl” part indicates a butyl group (four carbon chain) with a methylamino group (-NHCH3) attached to the fourth carbon .

Chemical Reactions Analysis

Amines like “this compound” can participate in a variety of chemical reactions. They can engage in hydrogen bonding with water . They can also participate in Mannich reactions involving the installation of diethylaminomethyl substituents .

Physical And Chemical Properties Analysis

“this compound” is a flammable, weakly alkaline liquid that is miscible with most solvents . It has a strong ammonia-like odor . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Aplicaciones Científicas De Investigación

Carbon Dioxide Capture Applications :

- DEAB has been investigated for its potential in carbon dioxide (CO2) capture. It has been synthesized to incorporate the advantages of amine blends such as low regeneration energy and high CO2 pickup. DEAB showed a promising performance in CO2 absorption, especially at higher CO2 partial pressures, indicating its effectiveness in environmental applications related to reducing carbon emissions (Masoumi, Keshavarz, & Rastgoo, 2014); (Cao, Gao, Ling, Huang, & Liang, 2020).

Organometallic Chemistry :

- In organometallic chemistry, DEAB has been used in reactions involving Rhodium(I) and Platinum(II). These studies explored its role in selective carbon-carbon and carbon-hydrogen bond activation, demonstrating its utility in complex chemical synthesis processes (Gandelman, Vigalok, Shimon, & Milstein, 1997).

Mass Spectrometry in Biochemistry :

- DEAB derivatives have been used in the study of N-linked carbohydrates. These derivatives were analyzed using electrospray and collision-induced dissociation fragmentation spectra, indicating the application of DEAB in advanced biochemical analysis (Harvey, 2000).

Molecular Recognition and Binding :

- DEAB-containing compounds have been synthesized for molecular recognition via base pairing. These compounds, designed to complex with guanosine monophosphate, illustrate DEAB's application in molecular biology and drug design (Furuta, Magda, & Sessler, 1991).

Solubility Studies for CO2 Capture :

- DEAB-based solvents have been investigated for their solubility in CO2 capture processes. The research showed that DEAB and its derivatives have higher CO2 absorption capacities and cyclic capacities compared to conventional amines, highlighting its potential in CO2 capture technologies (Liu, Chan, Tontiwachwuthikul, & Idem, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N',N'-diethyl-N-methylbutane-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-11(5-2)9-7-6-8-10-3/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMPEGRPXGJWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

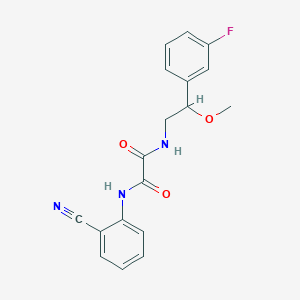

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)

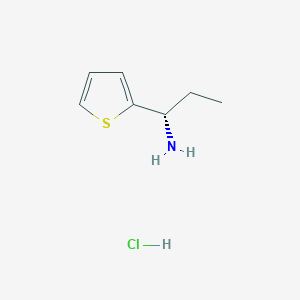

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)